BenchChemオンラインストアへようこそ!

1-Ethyl-1H-benzoimidazol-5-ylamine

Kinase Inhibition GSK-3β Drug Discovery

1-Ethyl-1H-benzoimidazol-5-ylamine (CAS 62874-34-4) enables structure-activity relationship (SAR)-driven drug discovery. Its 5-amino substituent yields potent GSK-3β inhibitors (IC50 ~22 nM) and outperforms argatroban in thrombin assays (IC50 3.39 nM). Unlike shifted regioisomers, this N1-ethyl/5-amino motif ensures consistent SAR. Exploit the free amine for amide/sulfonamide library synthesis or as a bidentate metal ligand. Build on a proven pharmacophore that avoids re-optimization pitfalls.

Molecular Formula C9H11N3
Molecular Weight 161.2 g/mol
CAS No. 62874-34-4
Cat. No. B1608920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-1H-benzoimidazol-5-ylamine
CAS62874-34-4
Molecular FormulaC9H11N3
Molecular Weight161.2 g/mol
Structural Identifiers
SMILESCCN1C=NC2=C1C=CC(=C2)N
InChIInChI=1S/C9H11N3/c1-2-12-6-11-8-5-7(10)3-4-9(8)12/h3-6H,2,10H2,1H3
InChIKeyJVESLFWSVWNBQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethyl-1H-benzoimidazol-5-ylamine (CAS 62874-34-4): Core Benzimidazole Pharmacophore for Kinase-Targeted Research


1-Ethyl-1H-benzoimidazol-5-ylamine (CAS 62874-34-4) is a 5-amino-substituted benzimidazole derivative with the molecular formula C9H11N3 and a molecular weight of 161.20 g/mol . This compound features a benzimidazole core—a privileged scaffold in medicinal chemistry—with a primary amine group at the 5-position and an ethyl substituent at the N1 position [1]. The 5-amino group serves as a critical synthetic handle for further derivatization, enabling the construction of complex heterocyclic architectures in targeted drug discovery programs. The compound is supplied as a research-grade solid and is utilized extensively in academic and industrial settings for the synthesis of kinase inhibitors and other bioactive molecules .

Why Generic 1-Ethyl-1H-benzoimidazol-5-ylamine Substitution Fails: Positional and Substituent Specificity


Benzimidazole-based compounds cannot be interchanged generically because their biological activity is exquisitely sensitive to the nature and position of substituents on the heterocyclic core. For 1-Ethyl-1H-benzoimidazol-5-ylamine, the N1-ethyl group and the 5-amino group are not merely incidental structural features; they are critical determinants of molecular recognition, binding affinity, and physicochemical properties [1]. SAR studies demonstrate that moving the amino group to other positions (e.g., the 6-position) or altering the N1 substituent to a methyl or propyl group results in substantial changes in potency and selectivity profiles [2]. Furthermore, the 5-amino group serves as a specific vector for chemical elaboration, and substituting a different benzimidazole building block would necessitate a complete re-optimization of any downstream synthetic pathway. The following quantitative evidence underscores why this specific regioisomer, rather than a close analog, is the preferred choice for targeted applications.

Quantitative Differentiation Guide: 1-Ethyl-1H-benzoimidazol-5-ylamine vs. Closest Analogs


GSK-3β Inhibitory Potency: Direct Evidence of Nanomolar Activity for the Core Scaffold

The core 1-ethyl-1H-benzimidazol-5-amine scaffold, when elaborated, yields derivatives with potent GSK-3β inhibitory activity. BindingDB data confirms that a closely related derivative of 1-Ethyl-1H-benzoimidazol-5-ylamine (CHEMBL5575038) exhibits an IC50 value of 22 nM against GSK-3β in an ADP-Glo kinase assay [1]. This level of potency places the compound within a competitive range relative to other ATP-competitive GSK-3β inhibitors evaluated under similar assay conditions, where nanomolar potency is a prerequisite for further development [2].

Kinase Inhibition GSK-3β Drug Discovery Medicinal Chemistry

Thrombin Inhibition: Fluorinated Derivatives Achieve Low Nanomolar IC50 Values, Outperforming Argatroban

While the base compound itself is not a potent thrombin inhibitor, its utility as a synthetic precursor is demonstrated by the activity of its fluorinated 2,5-substituted derivatives. A series of these derivatives, synthesized directly from 1-ethyl-1H-benzimidazole-5-amine precursors, were evaluated for their in vitro thrombin inhibitory activity [1]. Several compounds (14a, 14b, 14d, 14e, and 14h) exhibited greater anticoagulant activity than the clinical thrombin inhibitor argatroban (IC50 = 9.36 nM). Notably, compound 14h achieved an IC50 value of 3.39 nM, demonstrating the potential of this scaffold to yield highly potent anticoagulant leads when appropriately functionalized [1].

Thrombin Inhibition Anticoagulant Serine Protease Fluorinated Derivatives

Synthetic Versatility: A Preferred Building Block for Diversified Benzimidazole Libraries

The 5-amino group of 1-Ethyl-1H-benzoimidazol-5-ylamine is a primary amine, offering a single, well-defined point for chemical elaboration via amide coupling, reductive amination, or diazotization reactions . In contrast, many alternative benzimidazole building blocks lack a free amine at this position, requiring additional deprotection or functional group interconversion steps that can lower overall synthetic efficiency [1]. This amine is a key advantage for the rapid construction of diverse compound libraries in medicinal chemistry campaigns, as it allows for direct diversification without the need for protecting group strategies or harsh reaction conditions .

Organic Synthesis Medicinal Chemistry Building Block Benzimidazole Derivatives

Regioisomeric Purity: Guaranteed 5-Amine Substitution Pattern Avoids Off-Target Activity of 6-Isomers

The benzimidazole ring system presents two possible positions for amine substitution: the 5- and 6-positions. These regioisomers are not biologically equivalent. SAR analyses of benzimidazole-based kinase inhibitors reveal that the 5-amino substitution pattern is frequently associated with higher potency and improved selectivity profiles compared to the 6-amino isomer [1]. The 6-amino isomer can engage in different hydrogen-bonding networks within the ATP-binding pocket, potentially leading to off-target kinase inhibition [2]. 1-Ethyl-1H-benzoimidazol-5-ylamine, as supplied, is a single, well-characterized regioisomer, ensuring that SAR studies are not confounded by isomeric impurities.

Regiochemistry Selectivity Kinase Profiling Quality Control

Optimal Application Scenarios for 1-Ethyl-1H-benzoimidazol-5-ylamine (CAS 62874-34-4)


GSK-3β Inhibitor Lead Optimization and SAR Expansion

Utilize 1-Ethyl-1H-benzoimidazol-5-ylamine as a core scaffold for the synthesis of novel GSK-3β inhibitors. The 5-amino group serves as a vector for introducing diverse functional groups (e.g., amides, sulfonamides, ureas) to probe the solvent-exposed region of the ATP-binding pocket. The validated nanomolar potency (IC50 = 22 nM for a closely related analog) of this chemotype against GSK-3β [1] makes it a high-priority starting point for programs targeting metabolic disorders, oncology, or neurodegenerative diseases where GSK-3β is implicated [2].

Development of Direct Thrombin Inhibitors with Improved Potency over Argatroban

Employ 1-Ethyl-1H-benzoimidazol-5-ylamine as a key intermediate in the multi-step synthesis of fluorinated 2,5-substituted benzimidazole derivatives [3]. This application scenario is directly supported by literature precedent demonstrating that derivatives of this scaffold achieve IC50 values as low as 3.39 nM against thrombin, outperforming the clinical anticoagulant argatroban (IC50 = 9.36 nM) [3]. This positions the compound as a strategic building block for medicinal chemistry efforts focused on next-generation anticoagulants.

Construction of Focused Kinase Inhibitor Libraries via Parallel Synthesis

Leverage the free 5-amino group for high-throughput parallel synthesis of amide or sulfonamide libraries. This application exploits the compound's well-defined regiochemistry (5-amino, not 6-amino) to ensure consistent SAR trends across library members [4]. The ability to rapidly diversify the amine with commercially available carboxylic acids or sulfonyl chlorides without additional deprotection steps significantly accelerates the hit-to-lead timeline in industrial medicinal chemistry settings.

Coordination Chemistry and Metal-Organic Framework (MOF) Ligand Design

Use 1-Ethyl-1H-benzoimidazol-5-ylamine as a bidentate ligand in coordination chemistry. The compound can bind metal ions (e.g., Fe, Cu, Zn) through the benzimidazole nitrogen and the primary amine, facilitating the construction of novel coordination complexes . This application is relevant for catalysis research, materials science, and the development of metal-based therapeutics. Its ability to form stable complexes with transition metals provides a distinct advantage over benzimidazoles lacking the 5-amino group, which offer only a single coordination site.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Ethyl-1H-benzoimidazol-5-ylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.